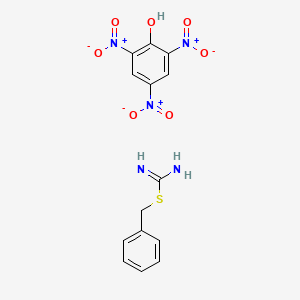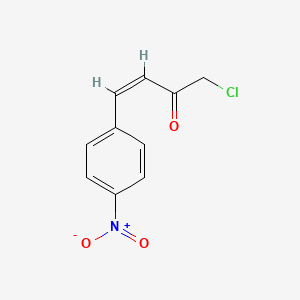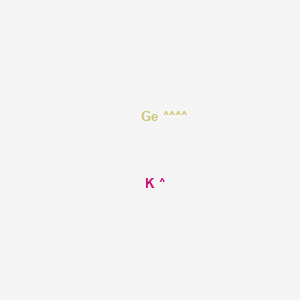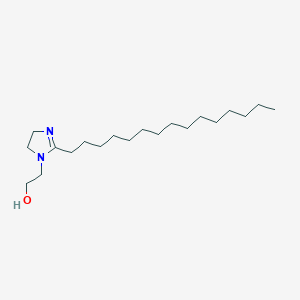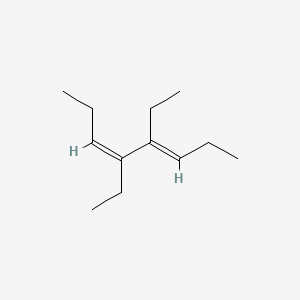
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is a synthetic organic compound characterized by the presence of two nitrosomethyl groups attached to a pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one typically involves the nitration of pyrimidin-2(1h)-one derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or nitrous acid under controlled temperatures to ensure the selective introduction of nitroso groups at the 4 and 6 positions of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to form amine derivatives.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-bis(nitromethyl)pyrimidin-2(1h)-one.
Reduction: Formation of 4,6-bis(aminomethyl)pyrimidin-2(1h)-one.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound may also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dinitromethylpyrimidin-2(1h)-one: Similar structure but with nitro groups instead of nitroso groups.
4,6-Bis(aminomethyl)pyrimidin-2(1h)-one: Similar structure but with amino groups instead of nitroso groups.
4,6-Bis(methyl)pyrimidin-2(1h)-one: Similar structure but with methyl groups instead of nitroso groups.
Uniqueness
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is unique due to the presence of nitrosomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The nitroso groups can participate in unique redox and substitution reactions, making this compound valuable for various research applications.
Eigenschaften
CAS-Nummer |
6944-76-9 |
|---|---|
Molekularformel |
C6H6N4O3 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
4,6-bis(nitrosomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H6N4O3/c11-6-9-4(2-7-12)1-5(10-6)3-8-13/h1H,2-3H2,(H,9,10,11) |
InChI-Schlüssel |
XDMFDKTZAPKCIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=O)N=C1CN=O)CN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
